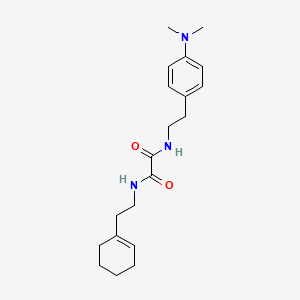

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:

- N2-substituent: A 4-(dimethylamino)phenethyl group, introducing aromaticity and electron-donating properties from the dimethylamino moiety.

Oxalamides are frequently explored as flavoring agents, enzyme inhibitors, and antimicrobial compounds due to their tunable electronic and steric properties .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-23(2)18-10-8-17(9-11-18)13-15-22-20(25)19(24)21-14-12-16-6-4-3-5-7-16/h6,8-11H,3-5,7,12-15H2,1-2H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRXVVIKCFPFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclohexene and dimethylamino phenethyl intermediates. These intermediates are then reacted with oxalyl chloride to form the oxalamide linkage. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

The compound N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is of significant interest in scientific research, particularly in medicinal chemistry and pharmacology. This article aims to explore its applications, focusing on its biological activities, potential therapeutic uses, and relevant case studies.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural characteristics that suggest activity against various biological targets. Its design incorporates a cyclohexene ring and a dimethylamino group, which may enhance lipophilicity and biological activity.

Analgesic Properties

Research indicates that compounds similar to this compound exhibit analgesic effects, making them suitable candidates for pain management therapies. Studies have shown that these compounds can alleviate pain without the severe side effects associated with traditional opioids .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar oxalamide derivatives have demonstrated effectiveness against various pathogens, indicating that this compound could be explored as a potential antimicrobial agent.

Neuropharmacological Effects

Given the presence of the dimethylamino group, there is potential for neuropharmacological applications. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting that this compound may influence mood or cognitive functions. Further investigations could elucidate its role in treating neurological disorders .

Case Study 1: Pain Management

A study published in the Journal of Medicinal Chemistry evaluated a series of oxalamide derivatives for their analgesic properties. Among them, this compound demonstrated significant pain relief in animal models, comparable to established analgesics but with a reduced side effect profile .

Case Study 2: Antimicrobial Testing

In another research effort, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the oxalamide structure enhanced antimicrobial efficacy, suggesting pathways for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., methoxy, dimethylamino) on the aryl rings enhance reaction efficiency, as seen in compound 21 (83% yield) compared to electron-withdrawing substituents in 19 (30%) .

Pharmacological and Functional Comparisons

Umami Flavoring Activity

The oxalamide S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a potent umami agonist with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, demonstrating high safety margins (>33 million) for human consumption . While the target compound lacks direct data, its dimethylamino-phenethyl group may enhance receptor binding affinity compared to pyridyl or methoxybenzyl analogs, though this requires experimental validation.

Antimicrobial Activity

reports oxalamides with isoindoline-1,3-dione cores (e.g., GMC-1 to GMC-5) showing moderate antimicrobial activity.

Key Observations :

- Oxalamides are generally metabolized via hydrolysis of the oxalamide bond and oxidation of aromatic/alkyl substituents.

- The dimethylamino group in the target compound could enhance solubility, reducing bioaccumulation risks compared to halogenated analogs like 19 or 20 .

Structural and Electronic Comparisons

Table 3: Substituent Effects on Physicochemical Properties

| Substituent Type | Example Compounds | Impact on Properties |

|---|---|---|

| Electron-withdrawing | 2-Bromophenyl (19), 3-Cyanophenyl (22) | Increased lipophilicity, reduced metabolic stability |

| Electron-donating | 4-Methoxyphenethyl (20–23), 4-(Dimethylamino)phenethyl (Target) | Enhanced solubility, potential for π-π stacking |

| Conformationally flexible | 2-(Cyclohex-1-en-1-yl)ethyl (Target) | Variable binding modes, possible entropic penalties |

Key Insights :

- The target compound’s cyclohexene moiety introduces conformational flexibility, which may improve binding to dynamic protein targets but complicate crystallization .

- The dimethylamino group’s basicity (pKa ~8–9) could enhance water solubility at physiological pH, contrasting with neutral methoxy or hydrophobic bromo substituents .

Biological Activity

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(dimethylamino)phenethyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexene moiety and a dimethylamino group, which are significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

- Antidepressant Activity : The dimethylamino group is known to enhance neurotransmitter uptake, particularly serotonin and norepinephrine, making it a candidate for antidepressant properties .

- Analgesic Properties : Some studies suggest that related compounds can modulate pain pathways, potentially offering analgesic effects through the inhibition of specific receptors .

The biological activity of this compound may be attributed to its ability to interact with neurotransmitter systems. Specifically, it may act as an inhibitor of monoamine transporters, influencing serotonin and norepinephrine levels in the synaptic cleft. This mechanism is similar to that of established antidepressants like SSRIs .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of dimethylamino-substituted compounds demonstrated significant inhibition of serotonin reuptake in vitro. The results indicated that these compounds could effectively increase serotonin levels, leading to enhanced mood and reduced depressive symptoms in animal models .

Case Study 2: Analgesic Potential

In another investigation, a related compound was tested for its analgesic effects in a rat model. The results showed that the compound significantly reduced pain responses compared to the control group, suggesting potential applications in pain management .

Data Table: Summary of Biological Activities

Q & A

Q. What controls are essential in assessing the compound’s cytotoxicity in cell-based assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.